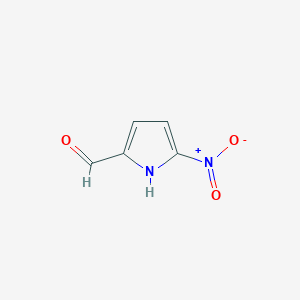![molecular formula C7H10O2 B11999783 Tricyclo[2.2.1.02,6]heptane-3,5-diol CAS No. 6975-11-7](/img/structure/B11999783.png)
Tricyclo[2.2.1.02,6]heptane-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes::
- One method to synthesize this compound involves treating 7-tert-butoxybicyclo[2.2.1]hept-2-ene with peroxycarboxylic acid. This reaction yields a mixture of C1- and C3-symmetric 3,5,7-triacetoxybicyclo[2.2.1]heptan-1-one, which can then be isomerized to the C3-symmetric product .
- The tert-butoxy group plays a crucial role in achieving the desired symmetry during the synthesis.
Industrial Production:: Unfortunately, detailed industrial production methods for tricyclo[2.2.1.02,6]heptane-3,5-diol are not widely documented. it is primarily obtained through laboratory-scale synthesis for research purposes .
Análisis De Reacciones Químicas
Reactivity::
- Tricyclo[2.2.1.02,6]heptane-3,5-diol can undergo various chemical reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the alcohol groups to carbonyl compounds.
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups back to alcohols.
- Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
- Oxidation yields ketones or aldehydes.
- Reduction leads to the corresponding diol or alcohol.
Aplicaciones Científicas De Investigación
Tricyclo[2.2.1.02,6]heptane-3,5-diol finds applications in:
- Organic synthesis as a building block for more complex molecules.
- Medicinal chemistry for drug development.
- Material science due to its unique structure.
Mecanismo De Acción
The specific mechanism by which tricyclo[2.2.1.02,6]heptane-3,5-diol exerts its effects remains an active area of research. It may interact with molecular targets or pathways relevant to its applications.
Comparación Con Compuestos Similares
While tricyclo[2.2.1.02,6]heptane-3,5-diol is relatively rare, it shares structural features with other tricyclic compounds. its C3 symmetry sets it apart from most related molecules.
Propiedades
Número CAS |
6975-11-7 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
tricyclo[2.2.1.02,6]heptane-3,5-diol |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-2-4(6)5(2)7(3)9/h2-9H,1H2 |
Clave InChI |
QQLNWTFCRIBMEY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C2C(C1C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)


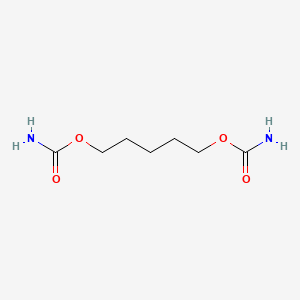
![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)
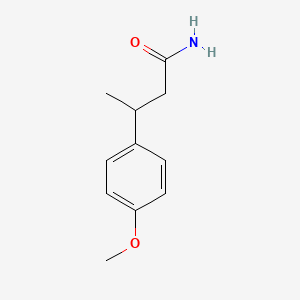

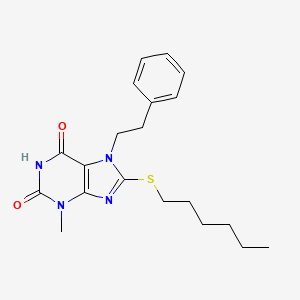
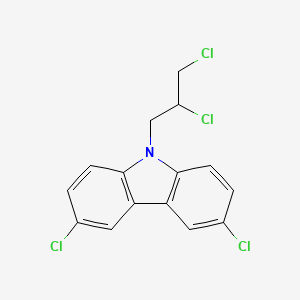
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
![7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11999770.png)
![N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999780.png)
